molecular formula C16H26N4O4S B5679291 (4aR,7aS)-4-[[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl]-1-(3-methylbut-2-enyl)-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazine 6,6-dioxide

(4aR,7aS)-4-[[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl]-1-(3-methylbut-2-enyl)-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazine 6,6-dioxide

Cat. No.: B5679291
M. Wt: 370.5 g/mol
InChI Key: CXNYQJHZQZSDNX-KGLIPLIRSA-N
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Description

(4aR,7aS)-4-[[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl]-1-(3-methylbut-2-enyl)-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazine 6,6-dioxide is a complex organic compound with a unique structure that includes a thieno[3,4-b]pyrazine core, an oxadiazole ring, and a methoxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4aR,7aS)-4-[[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl]-1-(3-methylbut-2-enyl)-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazine 6,6-dioxide typically involves multiple steps. The process begins with the preparation of the thieno[3,4-b]pyrazine core, followed by the introduction of the oxadiazole ring and the methoxymethyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes to ensure high yield and purity. This could include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

(4aR,7aS)-4-[[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl]-1-(3-methylbut-2-enyl)-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazine 6,6-dioxide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions, such as temperature and pH, play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, (4aR,7aS)-4-[[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl]-1-(3-methylbut-2-enyl)-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazine 6,6-dioxide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biology, this compound has potential applications in the study of cellular processes and molecular interactions. Its ability to interact with specific biological targets makes it a valuable tool for research in areas such as signal transduction and enzyme inhibition.

Medicine

In medicine, this compound is being investigated for its potential therapeutic applications. Its unique structure and reactivity may offer new avenues for drug development, particularly in the treatment of diseases that involve specific molecular targets.

Industry

In industry, this compound can be used in the development of new materials with specific properties. Its unique chemical structure allows for the creation of materials with enhanced stability, reactivity, and functionality.

Mechanism of Action

The mechanism of action of (4aR,7aS)-4-[[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl]-1-(3-methylbut-2-enyl)-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazine 6,6-dioxide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (4aR,7aS)-4-[[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl]-1-(3-methylbut-2-enyl)-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazine 6,6-dioxide apart is its unique combination of functional groups and structural elements

Properties

IUPAC Name

(4aR,7aS)-4-[[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl]-1-(3-methylbut-2-enyl)-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazine 6,6-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N4O4S/c1-12(2)4-5-19-6-7-20(14-11-25(21,22)10-13(14)19)8-16-17-15(9-23-3)18-24-16/h4,13-14H,5-11H2,1-3H3/t13-,14+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXNYQJHZQZSDNX-KGLIPLIRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCN1CCN(C2C1CS(=O)(=O)C2)CC3=NC(=NO3)COC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCN1CCN([C@@H]2[C@H]1CS(=O)(=O)C2)CC3=NC(=NO3)COC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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